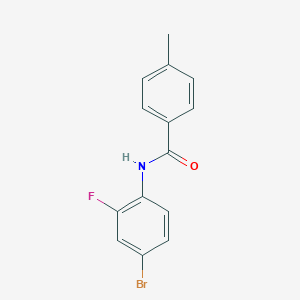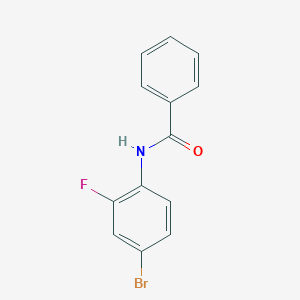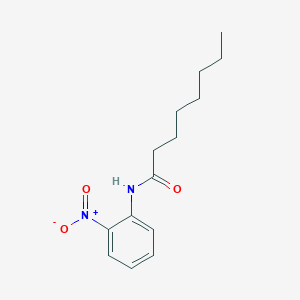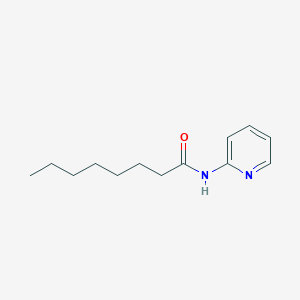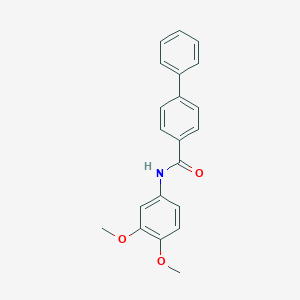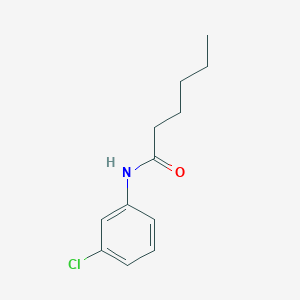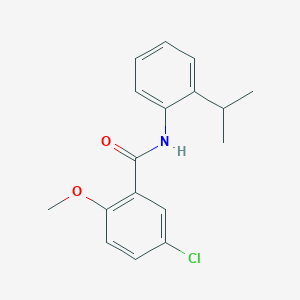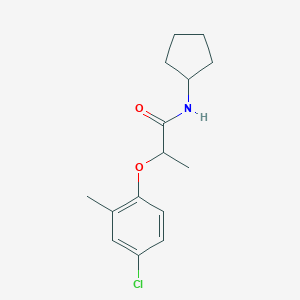
N-(4-bromo-3-methylphenyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-3-methylphenyl)pyridine-3-carboxamide, also known as 4-BPMC, is a chemical compound that has garnered interest in scientific research due to its potential therapeutic uses.
Mécanisme D'action
The mechanism of action of N-(4-bromo-3-methylphenyl)pyridine-3-carboxamide is not fully understood. However, studies suggest that it may act through various pathways, including inhibiting the activity of certain enzymes, modulating the immune system, and regulating gene expression.
Biochemical and Physiological Effects:
Studies have shown that N-(4-bromo-3-methylphenyl)pyridine-3-carboxamide has various biochemical and physiological effects. It has been shown to decrease the production of reactive oxygen species, reduce inflammation, and inhibit cell proliferation. Additionally, N-(4-bromo-3-methylphenyl)pyridine-3-carboxamide has been shown to have neuroprotective effects and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-bromo-3-methylphenyl)pyridine-3-carboxamide in lab experiments is its high potency, which allows for lower doses to be used. Additionally, N-(4-bromo-3-methylphenyl)pyridine-3-carboxamide has shown promising results in various areas of research, making it a potential candidate for further study. However, one limitation of using N-(4-bromo-3-methylphenyl)pyridine-3-carboxamide is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on N-(4-bromo-3-methylphenyl)pyridine-3-carboxamide. One area of interest is its potential use in combination with other drugs for cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of N-(4-bromo-3-methylphenyl)pyridine-3-carboxamide and its potential therapeutic uses in neurological disorders. Lastly, studies could investigate the effects of N-(4-bromo-3-methylphenyl)pyridine-3-carboxamide on other physiological systems, such as the cardiovascular and respiratory systems.
Conclusion:
In conclusion, N-(4-bromo-3-methylphenyl)pyridine-3-carboxamide is a chemical compound that has shown potential for various therapeutic uses in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been explored in this paper. Further research is needed to fully understand the potential of N-(4-bromo-3-methylphenyl)pyridine-3-carboxamide in various areas of research.
Méthodes De Synthèse
The synthesis of N-(4-bromo-3-methylphenyl)pyridine-3-carboxamide involves a multi-step process that begins with the reaction of 4-bromo-3-methylbenzoic acid with thionyl chloride to form 4-bromo-3-methylbenzoyl chloride. This compound is then reacted with 3-cyanopyridine in the presence of a base to form N-(4-bromo-3-methylphenyl)pyridine-3-carboxamide.
Applications De Recherche Scientifique
N-(4-bromo-3-methylphenyl)pyridine-3-carboxamide has been studied for its potential therapeutic uses in various areas of research, including cancer, inflammation, and neurological disorders. In cancer research, N-(4-bromo-3-methylphenyl)pyridine-3-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. Inflammation research has shown that N-(4-bromo-3-methylphenyl)pyridine-3-carboxamide has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, N-(4-bromo-3-methylphenyl)pyridine-3-carboxamide has been shown to have a potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Formule moléculaire |
C13H11BrN2O |
|---|---|
Poids moléculaire |
291.14 g/mol |
Nom IUPAC |
N-(4-bromo-3-methylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H11BrN2O/c1-9-7-11(4-5-12(9)14)16-13(17)10-3-2-6-15-8-10/h2-8H,1H3,(H,16,17) |
Clé InChI |
GGWVAZOUTCDWFT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CN=CC=C2)Br |
SMILES canonique |
CC1=C(C=CC(=C1)NC(=O)C2=CN=CC=C2)Br |
Solubilité |
40.2 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




